N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,5-dimethylbenzene-1-sulfonamide
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Description
N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,5-dimethylbenzene-1-sulfonamide, also known as DBDS-N-butylamide, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Selective Discrimination of Thiophenols
A study developed a reaction-based fluorescent probe using N-butyl-4-amino-1,8-naphthalimide as a fluorophore for the selective discrimination of thiophenols over aliphatic thiols. This probe demonstrated high sensitivity and selectivity, with successful application in determining thiophenols in water samples, highlighting its potential for environmental and biological sciences applications (Wang et al., 2012).
Binding Study with Bovine Serum Albumin
Another research utilized N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide as a fluorescent probe to study the binding of p-hydroxybenzoic acid esters (parabens) to bovine serum albumin. The research provided insights into the hydrophobic nature of the binding mechanism, emphasizing the relevance of sulfonamide derivatives in understanding drug-protein interactions (Jun et al., 1971).
Aza-Payne Rearrangement
The aza-Payne rearrangement process, utilizing N-activated 2-aziridinemethanols to yield corresponding epoxy sulfonamides, illustrates the versatility of sulfonamide derivatives in synthetic organic chemistry. This rearrangement provides a pathway to optically active functionalized 1,2-amino alcohols, showcasing the compound's utility in complex organic synthesis (Ibuka, 1998).
Tautomeric Behavior Investigation
Research into the tautomeric behavior of sulfonamide derivatives, such as 3-amino-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,2,5-thiadiazole 1,1-dioxide, emphasizes their importance in bioorganic and medicinal chemistry. The study’s findings on molecular conformation are critical for understanding the pharmaceutical and biological activities of these compounds (Erturk et al., 2016).
properties
IUPAC Name |
N-butyl-N-(1,1-dioxothiolan-3-yl)-2,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4S2/c1-4-5-9-17(15-8-10-22(18,19)12-15)23(20,21)16-11-13(2)6-7-14(16)3/h6-7,11,15H,4-5,8-10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKMWNYHMCGXAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=C(C=CC(=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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